乙烯-d1

描述

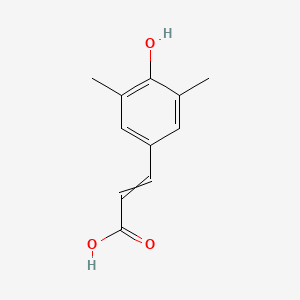

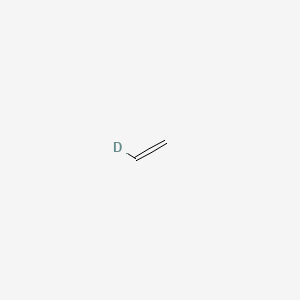

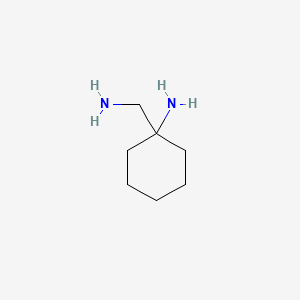

Ethylene-d1 is a variant of ethylene where one of the hydrogen atoms is replaced with deuterium . It has a linear formula of CH2=CHD . The molecular weight of Ethylene-d1 is 29.0593 .

Synthesis Analysis

Ethylene-d1 is synthesized in various ways. One of the metabolic pathways used by microbes is via an ethylene-forming enzyme (EFE), which uses α-ketoglutarate and arginine as substrates . The expression of a single gene is sufficient for ethylene production in the absence of toxic intermediates .

Molecular Structure Analysis

The molecular formula of Ethylene-d1 is CH2=CHD . It has an average mass of 29.059 Da and a mono-isotopic mass of 29.037577 Da .

Chemical Reactions Analysis

Ethylene plays a crucial role in many aspects of plant growth, development, and stress responses . It is involved in various processes such as seed germination, stem cell division, cell elongation and differentiation, root hair growth, seedling nutation, sex determination, fruit ripening, senescence, abscission, and responses to salt, drought, flooding, cold stresses etc .

Physical And Chemical Properties Analysis

Ethylene-d1 has a density of 0.5±0.1 g/cm3, a boiling point of -103.7±7.0 °C at 760 mmHg, and a vapour pressure of 43302.6±0.1 mmHg at 25°C . It also has an enthalpy of vaporization of 15.7±0.8 kJ/mol and a flash point of -125.1±13.0 °C .

科学研究应用

聚合物性质和共聚反应

- Ethylene-d1在聚合物研究中具有重要意义,特别是在理解共聚物的性质和行为方面。例如,使用茂金属催化剂制备的乙烯/1-辛烯共聚物的研究表明,共聚单体含量显著影响其动态力学性能,共聚单体含量的增加导致结晶度的降低 (Simanke et al., 1999)。类似地,使用Ti(IV)二异丙氧基配合物将乙烯与α-烯烃和环烯烃共聚,得到具有共聚单体交替倾向和共聚单体显著掺杂的结晶共聚物 (Leone等人,2014)。

植物生物学中的乙烯

- Ethylene-d1在植物生物学研究中发挥关键作用,特别是在理解乙烯感知和响应机制方面。研究在拟南芥中鉴定了etr1-1基因,这是一个突变的受体,导致显性乙烯不敏感并影响果实成熟、花朵衰老和脱落 (Wilkinson et al., 1997)。另一项研究发现,参与乙烯信号转导的ETR1蛋白与原核生物的双组分系统相似,表明在激素识别和响应中存在保守的机制 (Chang et al., 1993)。

安全和爆炸危险

- Ethylene-d1的性质对评估安全危险至关重要,特别是在理解火焰加速和亚音速爆炸到爆轰转变方面。一项使用大涡模拟方法研究了乙烯混合物中的火焰加速和爆轰,为工业环境中所需的安全措施提供了见解 (Wang et al., 2016)。此外,还开发了基于模型的方法来预测气体爆炸混合物中的点火和火焰传播现象,包括乙烯,增进了我们对工业应用中爆炸条件的理解 (Fabiano等人,2015)。

代谢产物分析和生物合成

- Ethylene-d1在分析与乙烯生物合成相关的代谢产物和酶活性方面也具有重要意义。已建立了一个全面的方案来分析乙烯生物合成组分,提供了一个详细的测量乙烯及其关键代谢产物的方法 (Bulens et al., 2011)。此外,对拟南芥中ETO1蛋白调控乙烯生物合成的研究突显了乙烯生产中复杂的控制机制,对农业实践具有重要意义 (Wang et al., 2004)。

工业和化学合成

- 在化学工业和合成领域,乙烯-d1是一个关键组分。针对更高效的反应器设计和催化混合物的新乙烯合成方法的研究推动了化学工业的创新 (Pereira, 1999)。乙烯寡聚化的发展以产生1-烯烃也是有机金属化学研究的一个重要领域,有助于推动工业过程的进步 (Sydora, 2019)。

作用机制

安全和危害

未来方向

There is great interest in developing technology for ethylene production from renewable resources including CO2 and biomass . Ethylene is produced naturally by plants and some microbes that live with plants . One of the metabolic pathways used by microbes is via an ethylene-forming enzyme (EFE), which uses α-ketoglutarate and arginine as substrates . EFE is a promising biotechnology target because the expression of a single gene is sufficient for ethylene production in the absence of toxic intermediates .

属性

IUPAC Name |

deuterioethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4/c1-2/h1-2H2/i1D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGGSQFUCUMXWEO-MICDWDOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20181305 | |

| Record name | Ethylene-d1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20181305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

29.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethylene-d1 | |

CAS RN |

2680-00-4 | |

| Record name | Ethylene-d1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002680004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylene-d1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20181305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-Diazaspiro[4.6]undecane-2,4-dione](/img/structure/B1605532.png)

![2-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1605538.png)